molecular formula C28H26BrN5S B3290051 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine CAS No. 862808-05-7

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine

Cat. No.: B3290051
CAS No.: 862808-05-7
M. Wt: 544.5 g/mol
InChI Key: GFZXHAYFHSUNGC-UHFFFAOYSA-N
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Description

This compound belongs to the fused triazolothiazole class, characterized by a [1,2,4]triazolo[3,4-b][1,3]thiazole core substituted with a 4-bromophenyl group at position 3 and a piperazine moiety at position 6, modified with a diphenylmethyl group. The bromophenyl substituent is a recurring motif in bioactive heterocycles, often enhancing target affinity and metabolic stability . The diphenylmethyl-piperazine group may influence pharmacokinetics, such as lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN5S/c29-24-13-11-23(12-14-24)27-30-31-28-34(27)20-25(35-28)19-32-15-17-33(18-16-32)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,20,26H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZXHAYFHSUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine typically involves multiple steps:

    Formation of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole and thiazole rings.

    Piperazine Attachment: The final step involves the coupling of the triazole-thiazole core with diphenylmethylpiperazine under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the removal of the bromine atom or reduction of other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Quinones, oxidized derivatives

    Reduction: De-brominated products, reduced functional groups

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Bromophenyl Substituents:

  • Target Compound : 4-Bromophenyl at position 3 of the triazolo-thiazole.
  • Analog 5l () : 4-Bromophenyl on a triazolo-thiadiazine core showed MBL-2 inhibition (IC50 = 38.36 µM).

The 4-bromophenyl group is associated with enhanced enzyme inhibition and cytotoxicity across analogs, likely due to hydrophobic interactions and halogen bonding .

Piperazine and Diphenylmethyl Modifications:

  • Target Compound : Diphenylmethyl-piperazine at position 4.
  • Analog 4a () : Diphenylmethyl directly attached to a triazolo-thiadiazole reduced gastrointestinal toxicity (linked to lipid peroxidation mitigation).
  • Analog in : Piperazine with 4-methoxyphenyl showed structural similarity but differed in substituent electronics.

The diphenylmethyl group in the target compound may improve metabolic stability compared to smaller substituents (e.g., methyl or methoxy), as seen in ’s lead compounds .

Anticancer Activity

Compound Core Structure Substituents Activity (IC50/EC50) Reference
Target Compound Triazolo-thiazole 4-Bromophenyl, diphenylmethyl-piperazine Not reported
4a () Triazolo-thiadiazole 4-Chlorophenyl, diphenylmethyl GI toxicity reduction
5d () Triazolo-thiadiazole 3-Bromophenyl, indole Anticancer (Bcl-2 inhibition)

The diphenylmethyl group in 4a () and the target compound may share mechanisms in reducing oxidative stress, though the latter’s piperazine linker could modulate bioavailability .

Enzyme Inhibition

Compound Target Enzyme IC50/Activity Reference
5l () VIM-2 (MBL-2) 38.36 µM
4-CMI () Heparanase 3–12 µg/mL
Target Compound Not reported

While the target compound’s enzyme targets are uncharacterized, its bromophenyl and piperazine groups align with inhibitors of metallo-β-lactamases and heparanase .

Antimicrobial Activity

Compound Structure Microbial Targets Reference
7a () Triazolo-thiadiazine Broad-spectrum
5a–j () Triazolo-thiadiazoles Bacteria/fungi
Target Compound Triazolo-thiazole Not tested

The absence of a thiadiazole sulfur in the target compound may reduce antimicrobial potency compared to ’s derivatives .

Biological Activity

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates triazole and thiazole moieties with a piperazine framework, which contributes to its diverse pharmacological profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole. It features several functional groups that enhance its interaction with biological targets. The structural formula can be summarized as follows:

Property Details
Molecular Formula C28H26BrN5S
CAS Number 862808-05-7
Molecular Weight 508.49 g/mol

The biological activity of the compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with active sites on enzymes, potentially inhibiting their function. Additionally, the piperazine moiety may modulate receptor activity, leading to various biological effects including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that derivatives of triazoles and thiazoles exhibit significant cytotoxic potential against various cancer cell lines. For instance, studies have shown that compounds with similar structures have IC50 values ranging from 1.1 to 18.8 µM against cancer cells . Notably, the compound under discussion is hypothesized to possess similar anticancer properties due to its structural analogies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that related triazolo-thiazole derivatives demonstrate comparable antibacterial and antifungal activities against a range of pathogens . This positions the compound as a candidate for further exploration in the development of new antimicrobial agents.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been highlighted in various studies. It may act as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase . The structure-activity relationship (SAR) studies suggest that modifications in the triazole-thiazole core can significantly influence inhibitory potency.

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Cytotoxicity Against Cancer Cells
    • A study demonstrated that certain triazolo-thiadiazine derivatives exhibited IC50 values indicating strong cytotoxic effects on human breast cancer cell lines (MCF-7) .
    • Another derivative showed promising results against colon carcinoma cells with an IC50 value of 6.2 µM .
  • Antimicrobial Efficacy
    • Compounds structurally similar to the target compound were assessed for their antimicrobial properties against Mycobacterium tuberculosis, showing varying degrees of effectiveness compared to standard treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine

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